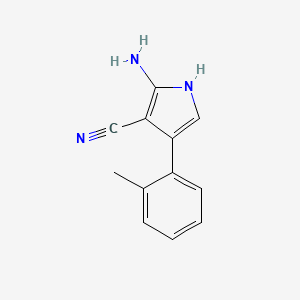
N'-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide is a chemical compound with a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide typically involves the condensation of 6-methoxypyridine-3-amine with an appropriate aldehyde or ketone under specific reaction conditions. For instance, one method involves the use of pyrrole-2-carbaldehyde to form a Schiff base ligand . The reaction is carried out in methanol with the addition of sodium hydroxide solution, followed by stirring at room temperature for several hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of various chemical intermediates and products.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes, which can then interact with biological molecules. The specific pathways and targets depend on the context of its application, such as antimicrobial activity or coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-(pyridin-3-yl)ethanimidamide: A similar compound with a pyridinyl group instead of the methoxypyridinyl group.
N-(pyridin-2-yl)amides: Compounds with similar amide structures but different substituents.
3-bromoimidazo[1,2-a]pyridines: Compounds with similar pyridine rings but different functional groups.
Uniqueness
N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide is unique due to its methoxypyridinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N'-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide |
InChI |
InChI=1S/C8H11N3O2/c1-13-8-3-2-6(5-10-8)4-7(9)11-12/h2-3,5,12H,4H2,1H3,(H2,9,11) |
InChI Key |
NUMLCJLDKMJSFU-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)C/C(=N/O)/N |
Canonical SMILES |
COC1=NC=C(C=C1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


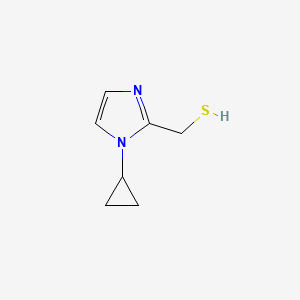
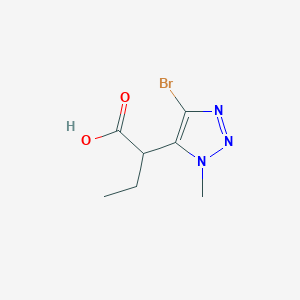
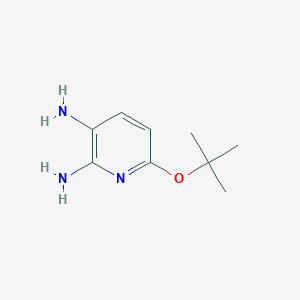
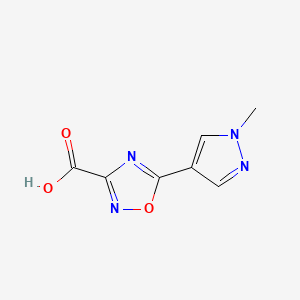
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13312075.png)
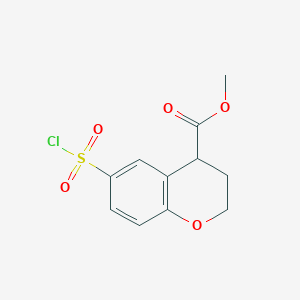
![2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13312079.png)

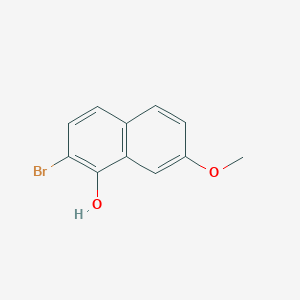
![Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate](/img/structure/B13312107.png)
![Spiro[4.5]decane-1-thiol](/img/structure/B13312109.png)
![3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312112.png)
